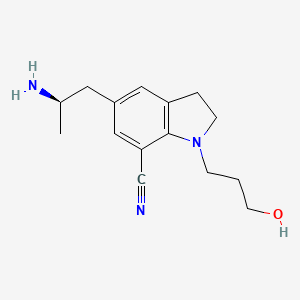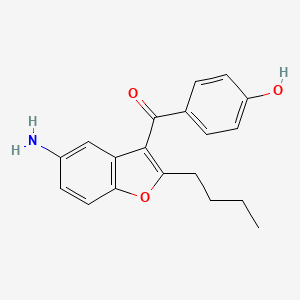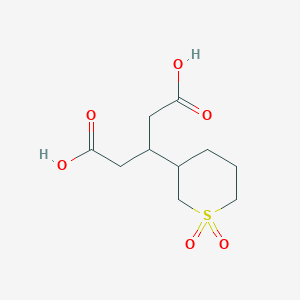
Cycloxydim-sulfone-glutaric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of cycloxydim-sulfone-glutaric acid involves the oxidation of cycloxydim. The reaction conditions typically include the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .
化学反应分析
Cycloxydim-sulfone-glutaric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce various sulfone derivatives.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The sulfone group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Cycloxydim-sulfone-glutaric acid has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses have not been well-established.
Industry: It is used in the development of new herbicides and other agrochemical products.
作用机制
The mechanism of action of cycloxydim-sulfone-glutaric acid involves its interaction with specific molecular targets in plants. It inhibits the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of fatty acids, leading to the death of the targeted grass weeds . The molecular pathways involved include the disruption of lipid metabolism and energy production in the plant cells .
相似化合物的比较
Cycloxydim-sulfone-glutaric acid can be compared with other similar compounds such as:
Succinic acid: Another dicarboxylic acid used in various industrial applications.
Adipic acid: Used in the production of nylon and other polymers.
Glutaric acid: Known for its role in metabolic pathways and potential neurotoxic effects.
This compound is unique due to its specific application as a herbicide metabolite and its role in inhibiting acetyl-CoA carboxylase .
属性
CAS 编号 |
119725-81-4 |
|---|---|
分子式 |
C10H16O6S |
分子量 |
264.30 g/mol |
IUPAC 名称 |
3-(1,1-dioxothian-3-yl)pentanedioic acid |
InChI |
InChI=1S/C10H16O6S/c11-9(12)4-8(5-10(13)14)7-2-1-3-17(15,16)6-7/h7-8H,1-6H2,(H,11,12)(H,13,14) |
InChI 键 |
ZQTHHTAJXROHTN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CS(=O)(=O)C1)C(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13443259.png)

![[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B13443283.png)
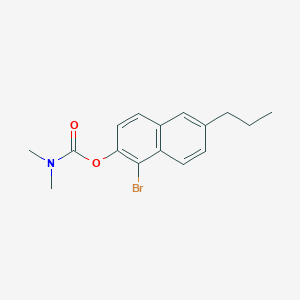

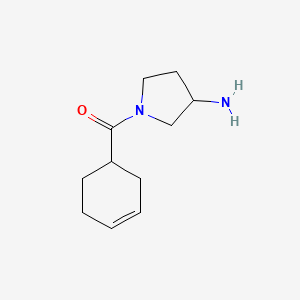
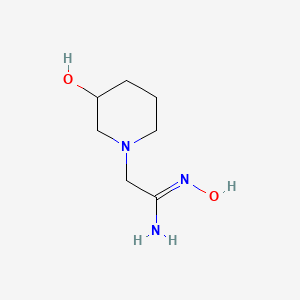
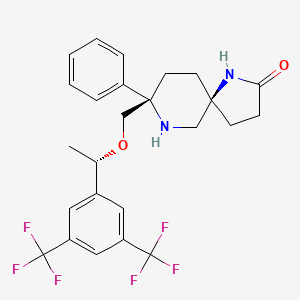

![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)

